molecular formula C10H16N2O3 B2723945 N-[[1-(2-Methoxyacetyl)azetidin-3-yl]methyl]prop-2-enamide CAS No. 2411262-39-8

N-[[1-(2-Methoxyacetyl)azetidin-3-yl]methyl]prop-2-enamide

Cat. No.: B2723945
CAS No.: 2411262-39-8
M. Wt: 212.249
InChI Key: SQYATKHQBRFCLD-UHFFFAOYSA-N
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Description

N-[[1-(2-Methoxyacetyl)azetidin-3-yl]methyl]prop-2-enamide is a synthetic compound that belongs to the class of azetidine derivatives. Azetidines are four-membered nitrogen-containing heterocycles known for their diverse biological activities and applications in medicinal chemistry

Chemical Reactions Analysis

N-[[1-(2-Methoxyacetyl)azetidin-3-yl]methyl]prop-2-enamide undergoes various chemical reactions, including:

Properties

IUPAC Name

N-[[1-(2-methoxyacetyl)azetidin-3-yl]methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O3/c1-3-9(13)11-4-8-5-12(6-8)10(14)7-15-2/h3,8H,1,4-7H2,2H3,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQYATKHQBRFCLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)N1CC(C1)CNC(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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